3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide
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Overview
Description
3-nitro-N’-[(1E)-1-phenylethylidene]benzohydrazide is an organic compound with the molecular formula C15H13N3O3 It is a derivative of benzohydrazide, characterized by the presence of a nitro group and a phenylethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N’-[(1E)-1-phenylethylidene]benzohydrazide typically involves the condensation reaction between 3-nitrobenzohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for 3-nitro-N’-[(1E)-1-phenylethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N’-[(1E)-1-phenylethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to the corresponding hydrazine derivative using reducing agents like sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
3-nitro-N’-[(1E)-1-phenylethylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-nitro-N’-[(1E)-1-phenylethylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological macromolecules. This modification can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide
- 3-nitro-N’-(1-phenylpentylidene)benzohydrazide
- 3-nitro-N’-(1-phenylbutylidene)benzohydrazide
Uniqueness
3-nitro-N’-[(1E)-1-phenylethylidene]benzohydrazide is unique due to its specific structural features, such as the presence of a nitro group and a phenylethylidene moiety These features confer distinct chemical reactivity and biological activity compared to other benzohydrazide derivatives
Biological Activity
3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activities, structure-activity relationships, and potential applications in various therapeutic areas.
Chemical Structure and Synthesis
The molecular formula of this compound is C15H13N3O3. It features a nitro group and a hydrazone linkage, which contribute to its biological properties. The synthesis typically involves the condensation of 3-nitrobenzohydrazide with acetophenone under acidic conditions, producing the hydrazone derivative.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Nitro-containing compounds are known for their effectiveness against various pathogens due to their ability to generate reactive intermediates that damage microbial DNA . In vitro studies have shown that this compound can inhibit the growth of both gram-positive and gram-negative bacteria, with mechanisms involving the reduction of the nitro group leading to toxic species that bind covalently to DNA .
Anticancer Properties
The compound has also been investigated for its anticancer activity. Studies suggest that it may interact with histone demethylases, thereby influencing gene expression patterns related to tumorigenesis. This interaction could potentially lead to the modulation of cancer cell proliferation and survival. Additionally, structure-activity relationship (SAR) studies indicate that the positioning of the nitro group is crucial for enhancing its anticancer efficacy compared to other analogs .
Anti-inflammatory Effects
Nitro compounds like this compound have been reported to exhibit anti-inflammatory properties. They may inhibit key inflammatory mediators such as iNOS and COX-2, contributing to their therapeutic potential in treating inflammatory diseases . The presence of the nitro group is believed to enhance these effects by facilitating interactions with specific enzymes involved in inflammatory pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely tied to its structural features. Comparative analysis with similar compounds reveals that:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N'-(1-phenylethylidene)benzohydrazide | Lacks nitro group | Antimicrobial activity |
2-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide | Contains bromine substituent | Potentially enhanced antimicrobial properties |
4-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide | Nitro group at para position | Similar anticancer activity |
The unique positioning of the nitro group in this compound enhances its reactivity and biological activity compared to other derivatives .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Evaluation : In vitro assays demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
- Anticancer Studies : Research indicated that the compound effectively reduced cell viability in various cancer cell lines, possibly through apoptosis induction mechanisms linked to histone modification .
- Anti-inflammatory Research : The compound was shown to inhibit TNF-α production in macrophages, highlighting its potential use in treating inflammatory conditions .
Properties
Molecular Formula |
C15H13N3O3 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
3-nitro-N-[(E)-1-phenylethylideneamino]benzamide |
InChI |
InChI=1S/C15H13N3O3/c1-11(12-6-3-2-4-7-12)16-17-15(19)13-8-5-9-14(10-13)18(20)21/h2-10H,1H3,(H,17,19)/b16-11+ |
InChI Key |
VNPBYFMDTCBKNK-LFIBNONCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
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